molecular formula C11H10ClN3O2 B4938518 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B4938518
M. Wt: 251.67 g/mol
InChI Key: AWXJXXJBOZININ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific steps are as follows:

    Formation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

    Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (such as CuSO₄ and sodium ascorbate) to form the triazole ring.

    Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

    Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

    Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Major Products:

  • Substituted derivatives with various functional groups replacing the chlorine atom.
  • Ester and amide derivatives formed from the carboxylic acid group.

Scientific Research Applications

1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability or conductivity.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving triazole-containing compounds.

    Agricultural Chemistry: The compound is explored for its potential use in agrochemicals, such as herbicides or fungicides.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the ethyl group, which may affect its biological activity and chemical properties.

    1-(4-Methylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Substitution of the chlorine atom with a methyl group, potentially altering its reactivity and applications.

    1-(4-Bromophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid: Bromine substitution, which may influence its chemical behavior and biological interactions.

Uniqueness: 1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the 4-chlorophenyl and ethyl groups, which confer specific chemical and biological properties. These substitutions can enhance its reactivity, stability, and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-5-ethyltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXJXXJBOZININ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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